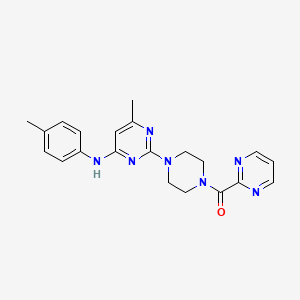
(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone, with the CAS number 923123-48-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C27H27N5O
Molecular Weight: 437.5 g/mol
The structure comprises a piperazine ring linked to two pyrimidine units, one of which is substituted with a p-tolylamino group. This unique arrangement is believed to contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is hypothesized to modulate the activity of these targets, leading to various therapeutic effects. Notably, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer progression.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives targeting CDK4/6 have shown promise in inhibiting tumor growth in preclinical models. The structural modifications in this compound may enhance its selectivity and potency against cancer cells.
Neuroprotective Effects
Similar piperazine derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. For example, studies on related compounds have shown efficacy in reducing neuroinflammation and protecting neuronal cells from apoptosis, suggesting potential applications in conditions like Parkinson's disease.
Case Studies
-
In Vitro Studies
- A study evaluating the efficacy of piperazine derivatives showed that this compound significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
-
In Vivo Efficacy
- In rodent models, related compounds have been tested for their analgesic properties, demonstrating significant reduction in pain responses. This suggests that this compound may also possess similar analgesic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Imatinib | C29H31N7O2S | Tyrosine kinase inhibitor for leukemia |
| Abemaciclib | C23H28N6O3 | CDK4/6 inhibitor for breast cancer |
| (Compound X) | C20H27N5O | Anticancer and neuroprotective effects |
特性
IUPAC Name |
[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-15-4-6-17(7-5-15)25-18-14-16(2)24-21(26-18)28-12-10-27(11-13-28)20(29)19-22-8-3-9-23-19/h3-9,14H,10-13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSASHPARKGXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














